4,4-Dimethoxycyclohexan-1-amine
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Overview
Description
4,4-Dimethoxycyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two methoxy groups at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxycyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce methoxy groups at the 4-position.
Methoxylation: This step involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst, such as sulfuric acid, to form 4,4-dimethoxycyclohexanone.
Amination: The final step is the conversion of 4,4-dimethoxycyclohexanone to this compound through reductive amination. This involves the reaction with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,4-dimethoxycyclohexanone or 4,4-dimethoxycyclohexanal.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives with different functional groups.
Scientific Research Applications
4,4-Dimethoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
4,4-Dimethoxycyclohexanone: Similar structure but lacks the amine group.
4,4-Dimethoxycyclohexanol: Contains a hydroxyl group instead of an amine.
4,4-Dimethoxycyclohexane: Lacks both the amine and hydroxyl groups.
Uniqueness: 4,4-Dimethoxycyclohexan-1-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
4,4-dimethoxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIDFYDDSPPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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